molecular formula C9H6BrNO3 B1409735 Methyl 2-bromo-4-cyano-5-hydroxybenzoate CAS No. 1805099-04-0

Methyl 2-bromo-4-cyano-5-hydroxybenzoate

Cat. No.: B1409735
CAS No.: 1805099-04-0
M. Wt: 256.05 g/mol
InChI Key: YVYKXJINVXAKQA-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-cyano-5-hydroxybenzoate is an organic compound with the molecular formula C9H6BrNO3 and a molecular weight of 256.05 g/mol . This compound is known for its unique structure, which includes a bromine atom, a cyano group, and a hydroxyl group attached to a benzoate ester. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-4-cyano-5-hydroxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-cyano-5-hydroxybenzoate using bromine or a brominating agent under controlled conditions . The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified through recrystallization or chromatography techniques to ensure its quality for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-cyano-5-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 2-bromo-4-cyano-5-hydroxybenzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-cyano-5-hydroxybenzoate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The cyano and hydroxyl groups play crucial roles in binding to the active sites of target proteins, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Methyl 2-bromo-4-cyano-5-hydroxybenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts unique reactivity and makes it suitable for specialized applications in research and industry.

Biological Activity

Methyl 2-bromo-4-cyano-5-hydroxybenzoate is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate moiety with several functional groups, including a bromine atom, a cyano group, and a hydroxy group. These substituents significantly influence its chemical reactivity and biological properties.

Molecular Formula: C10H8BrN O3
Molecular Weight: 272.08 g/mol

The biological activity of this compound is primarily attributed to the interactions facilitated by its functional groups:

  • Hydroxy Group: This group can form hydrogen bonds with biological macromolecules, enhancing its affinity for certain enzymes and receptors.
  • Cyano Group: The cyano group can participate in nucleophilic addition reactions, potentially leading to the modulation of enzyme activity.
  • Bromine Atom: The presence of bromine may enhance lipophilicity, affecting the compound's absorption and distribution in biological systems.

These interactions suggest that this compound may act as an enzyme inhibitor or modulator, influencing various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest potential efficacy against various bacterial strains.
  • Anticancer Properties: The compound has been investigated for its ability to inhibit tumor cell proliferation, particularly in models overexpressing MYC oncogenes .
  • Anti-inflammatory Effects: It may modulate inflammatory pathways, although specific mechanisms remain under investigation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of certain bacterial strains
AnticancerInhibits proliferation in MYC-driven tumors
Anti-inflammatoryModulates inflammatory responses

Case Study: Anticancer Activity

In a study focused on the inhibition of MYC protein interactions, this compound was identified as a potential lead compound. High-throughput screening revealed that it could disrupt the binding between MYC and its cofactor WDR5, which is crucial for tumorigenesis. This disruption was shown to lead to decreased localization of MYC to chromatin, thereby reducing its oncogenic activity .

Mechanistic Insights

The mechanism underlying the anticancer effects appears to involve specific binding interactions with target proteins:

  • Binding Affinity: Compounds structurally related to this compound exhibited varying degrees of binding affinity in competitive assays.
  • Structural Analysis: X-ray crystallography studies indicated that the compound can effectively occupy critical binding sites on target proteins, leading to significant conformational changes that inhibit their function .

Properties

IUPAC Name

methyl 2-bromo-4-cyano-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-9(13)6-3-8(12)5(4-11)2-7(6)10/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYKXJINVXAKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.